molecular formula C5H10N2O B1509257 (R)-3-Amino-1-methyl-pyrrolidin-2-one CAS No. 782446-70-2

(R)-3-Amino-1-methyl-pyrrolidin-2-one

Cat. No. B1509257
CAS RN: 782446-70-2
M. Wt: 114.15 g/mol
InChI Key: VZDMTWJWRRUJED-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-Amino-1-methyl-pyrrolidin-2-one (AMMP) is an organic compound belonging to the family of pyrrolidinones. It is a chiral compound, which means it has two enantiomers, (R) and (S). AMMP has a broad range of applications in the fields of chemistry and biochemistry, including synthesis, drug development, and medical research. It is a key intermediate for the synthesis of many compounds, and its use in drug development has been studied extensively.

Scientific Research Applications

Dipeptide Analogues Synthesis

(R)-3-Amino-1-methyl-pyrrolidin-2-one serves as a precursor in the synthesis of dipeptide analogues. For instance, a study detailed the facile synthesis of N-acylated, O-alkylated pyrrolin-2-ones, showcasing the compound's utility in producing linear, extended conformation dipeptide analogues with high yield and enantiopurity (Hosseini et al., 2006).

Synthesis of Functionalized Pyrrolidine Rings

The compound is instrumental in the construction of functionalized pyrrolidine rings. A specific study focused on the nucleophilic phosphine-catalyzed intramolecular Michael reaction of N-allylic substituted α-amino nitriles, leading to the efficient synthesis of functionalized 2,4-disubstituted pyrrolidines (En et al., 2014).

Synthesis of β-Peptides

(R)-3-Amino-1-methyl-pyrrolidin-2-one is also used in the synthesis of β-peptides. A study demonstrated the incorporation of (2R,3R)-aminoproline, a pyrrolidine-based β-amino acid, into hexa-β-peptide, facilitating the formation of water-soluble 12-helix structures in aqueous solution (Porter et al., 2002).

Synthesis of Spiro[pyrrolidin-3,3'-oxindoles]

The synthesis of spiro[pyrrolidin-3,3'-oxindoles], compounds known for their biological activities, also relies on (R)-3-Amino-1-methyl-pyrrolidin-2-one. An enantioselective organocatalytic approach enabled the rapid synthesis of these derivatives with high enantiopurity and structural diversity, indicating the compound's critical role in medicinal chemistry (Chen et al., 2009).

Hybridization with DNA

Further research into pyrrolidinyl peptide nucleic acids (PNAs) shows that (R)-3-Amino-1-methyl-pyrrolidin-2-one-based PNAs can bind strongly and selectively to complementary DNA, following the Watson-Crick base-pairing rules. This highlights its potential in biotechnological applications, such as gene regulation and molecular diagnostics (Vilaivan & Srisuwannaket, 2006).

properties

IUPAC Name

(3R)-3-amino-1-methylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c1-7-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZDMTWJWRRUJED-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H](C1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Amino-1-methyl-pyrrolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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